5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
Overview
Description
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are known for their unique structural features and chemical properties, making them valuable in various fields of research and industry. The presence of bromomethyl groups at the 5,5-positions and a phenyl group at the 2-position of the dioxane ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane typically involves the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with an appropriate aromatic ketone, such as phenyl methyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane undergoes various chemical reactions, primarily due to the presence of bromomethyl groups. These reactions include:
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Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Products: Substituted dioxanes with nucleophilic groups replacing the bromine atoms.
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere.
Products: Reduced derivatives, potentially forming alcohols or alkanes.
Scientific Research Applications
Chemistry: 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through nucleophilic substitution reactions
Biology and Medicine: The compound’s reactivity and stability make it a potential candidate for drug design and development. It can be used to synthesize biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups serve as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial in its applications in organic synthesis and drug development.
Molecular Targets and Pathways: In biological systems, the compound may interact with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the modification of biological pathways, potentially resulting in therapeutic effects. detailed studies on its specific molecular targets and pathways are limited and require further research.
Comparison with Similar Compounds
- 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxane
- 5,5-Bis(bromomethyl)-2-(4-dimethylaminophenyl)-1,3-dioxane
- 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane
Comparison: 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is unique due to the presence of a phenyl group at the 2-position, which imparts distinct chemical properties and reactivity. Compared to its analogs with different substituents (e.g., chlorophenyl or dimethylaminophenyl), the phenyl group provides a balance of stability and reactivity, making it suitable for a wide range of applications. The presence of bromomethyl groups at the 5,5-positions is a common feature among these compounds, contributing to their reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUZSMFETVOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618490 | |
Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3733-29-7 | |
Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the study titled "Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane"?
A1: While the provided abstract doesn't detail specific findings, the title "Structure and Conformational Analysis of this compound" [] suggests the research likely elucidates the molecule's three-dimensional shape and preferred conformations. This information is crucial for understanding its potential interactions with other molecules, including biological targets, and could be valuable for designing derivatives or exploring potential applications.
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